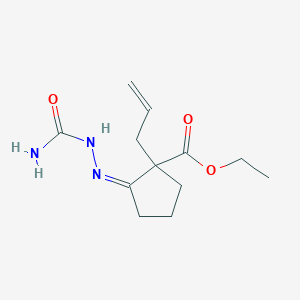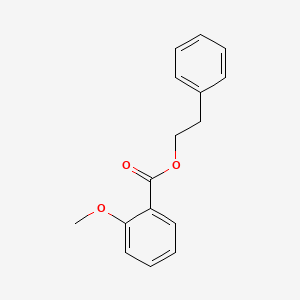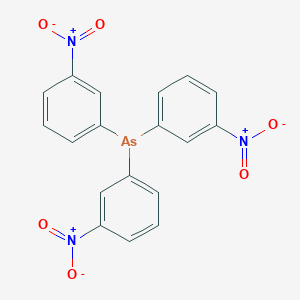
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbamoylhydrazinylidene group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl acrylate under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can be compared with similar compounds such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Hydrazone derivatives: These compounds contain the hydrazone functional group but may have different ring structures or substituents.
Ethyl esters: These compounds have the ethyl ester functional group but vary in their core structures.
Propriétés
Numéro CAS |
6337-47-9 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-7-12(10(16)18-4-2)8-5-6-9(12)14-15-11(13)17/h3H,1,4-8H2,2H3,(H3,13,15,17)/b14-9- |
Clé InChI |
LJXCGGUEGPGTCX-ZROIWOOFSA-N |
SMILES isomérique |
CCOC(=O)C\1(CCC/C1=N/NC(=O)N)CC=C |
SMILES canonique |
CCOC(=O)C1(CCCC1=NNC(=O)N)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)

![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)



![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)

![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)


